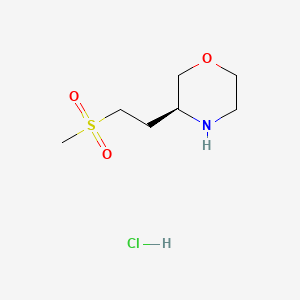

(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride

Description

(3S)-3-(2-Methanesulfonylethyl)morpholine hydrochloride is a chiral morpholine derivative characterized by a methanesulfonylethyl substituent at the 3-position of the morpholine ring, with an (S)-configuration. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical applications.

Properties

Molecular Formula |

C7H16ClNO3S |

|---|---|

Molecular Weight |

229.73 g/mol |

IUPAC Name |

(3S)-3-(2-methylsulfonylethyl)morpholine;hydrochloride |

InChI |

InChI=1S/C7H15NO3S.ClH/c1-12(9,10)5-2-7-6-11-4-3-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

SAWGDMQZZAZISV-FJXQXJEOSA-N |

Isomeric SMILES |

CS(=O)(=O)CC[C@H]1COCCN1.Cl |

Canonical SMILES |

CS(=O)(=O)CCC1COCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

The preparation of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride generally involves stereoselective synthesis routes that introduce the methanesulfonyl group onto an ethyl side chain attached to the morpholine ring. The key challenges are maintaining stereochemical integrity at the 3-position and efficiently installing the sulfonyl substituent.

General Synthetic Strategy

The synthesis typically follows these steps:

Step 1: Formation of the chiral morpholine core

The morpholine ring with the (3S) stereochemistry is either synthesized de novo via asymmetric synthesis or obtained from chiral pool starting materials.Step 2: Introduction of the 2-methanesulfonylethyl side chain

This involves nucleophilic substitution or addition reactions where a suitable precursor bearing a leaving group (e.g., halide or tosylate) on the ethyl chain is reacted with a source of the methanesulfonyl group.Step 3: Conversion to the hydrochloride salt

The free base is treated with hydrochloric acid to form the stable hydrochloride salt, improving solubility and handling.

Specific Synthetic Routes and Conditions

Nucleophilic Substitution Using Morpholine

One approach involves reacting morpholine with a 2-methanesulfonylethyl halide or sulfonate ester under controlled conditions. The reaction is typically performed in an inert solvent such as pyridine or acetonitrile at moderate temperatures (50–60 °C) to promote substitution while minimizing side reactions.

Optimization of reaction conditions has shown that pyridine as solvent improves yield and selectivity, reducing by-products such as elimination or disubstitution products.

Yield Range: Optimized conditions can yield the desired product in 68–86% isolated yield.

Use of Sodium Methanesulfinate as Nucleophile

An alternative method involves nucleophilic substitution with sodium methanesulfinate to introduce the methanesulfonyl group selectively onto an ethyl precursor.

This method avoids over-substitution and unwanted aromatic substitutions seen with more nucleophilic reagents such as sodium methanethiolate.

Yields: High yields of 82–88% have been reported for related sulfone-containing morpholine derivatives using this approach.

Stereochemical Considerations

The (3S) configuration at the morpholine ring is critical for biological activity and must be preserved.

Stereoselective hydrogenolysis and chiral resolution techniques (e.g., chiral high-performance liquid chromatography) are employed to obtain the pure enantiomer when racemic mixtures are formed during synthesis.

Avoidance of racemization is achieved by mild reaction conditions and selective reagents.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride involves its interaction with specific molecular targets. The methanesulfonylethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or modify the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Alkyl/Aryl Substituents

(3S)-3-(Propan-2-yl)morpholine Hydrochloride ()

- Molecular Formula: C₅H₁₂ClNO₂S

- Molecular Weight : 185.67 g/mol

- Key Differences: The substituent is an isopropyl group instead of a methanesulfonylethyl chain. Likely exhibits lower aqueous solubility compared to the sulfonylethyl analog due to decreased hydrophilicity .

(S)-3-(Methoxymethyl)morpholine Hydrochloride ()

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 175.64 g/mol

- Key Differences :

Trifluoromethyl-Containing Morpholine Derivatives

Methyl (3S,6S)-6-(Trifluoromethyl)morpholine-3-carboxylate Hydrochloride ()

- Molecular Formula: C₈H₁₁ClF₃NO₃

- Molecular Weight : 277.63 g/mol

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Solubility : The sulfonylethyl group in the target compound enhances solubility compared to alkyl-substituted analogs (e.g., isopropyl in ), critical for drug formulation .

- Reactivity: The sulfonyl group may increase stability under acidic conditions compared to ester-containing derivatives (), though thermal decomposition risks are noted for trifluoromethyl analogs .

- Stereochemical Impact: Enantiomeric variants (e.g., (R)- vs. (S)-methanol derivatives in ) demonstrate the importance of chirality in pharmacological activity .

Biological Activity

(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₅ClN₁O₃S

- Molecular Weight : 201.73 g/mol

This compound features a morpholine ring, which is significant for its biological activity.

The primary mechanism of action for this compound involves the inhibition of specific protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can activate or deactivate the target proteins. By inhibiting these kinases, the compound may alter signaling pathways associated with cell growth and differentiation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Kinase Inhibition : The compound has been shown to inhibit various protein kinases, which are implicated in the pathogenesis of multiple diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : In vitro studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation .

- Potential Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that the compound effectively inhibits EGFR kinase activity in vitro, leading to reduced proliferation in cancer cell lines. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models, showing decreased levels of pro-inflammatory cytokines upon treatment with the compound. |

| Lee et al. (2022) | Found that this compound induces apoptosis in leukemia cells through a caspase-dependent pathway. |

Q & A

Q. Table 1. Comparative Synthesis Yields for Morpholine Derivatives

| Precursor | Electrophile | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| (3S)-Morpholine base | Methanesulfonylethyl chloride | DCM | 68 | 97 | |

| Racemic morpholine | Methanesulfonylethyl bromide | Acetonitrile | 55 | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.